1-Benzyl-2,4-dimethylbenzene
Description
1-Benzyl-2,4-dimethylbenzene is an aromatic hydrocarbon with the molecular formula C₁₅H₁₆, consisting of a benzene ring substituted with a benzyl group at position 1 and methyl groups at positions 2 and 4. It is synthesized via Friedel-Crafts alkylation of m-xylene with benzyl alcohol, yielding an 87% product as a colorless oil with a regioisomeric ratio (para:ortho = 78:22) . Applications include its use as a precursor in organic synthesis and templating agent for zeolite frameworks like SAPO-5 .
Properties
CAS No. |
28122-28-3 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-benzyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C15H16/c1-12-8-9-15(13(2)10-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
CVAMMFFQVDUIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Benzyl-2,4-dimethylbenzene with structurally analogous compounds, focusing on molecular properties, substituent effects, and applications:
Key Structural and Functional Comparisons:
Substituent Effects: Benzyl vs. Ethyl/Cyclohexyl: The benzyl group in 1-Benzyl-2,4-dimethylbenzene increases steric hindrance and aromatic stacking compared to ethyl or cyclohexyl substituents. This affects reactivity in electrophilic substitution reactions . Ethoxy vs. Methyl: The ethoxy group in 1-Ethoxy-2,4-dimethylbenzene introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents relative to non-polar methyl groups .
Thermal Properties: 1-Ethyl-2,4-dimethylbenzene has a lower boiling point (188.3°C) compared to m-xylene (139.1°C) due to increased molecular weight and branching .
Applications :
- Materials Science : 1-Benzyl-2,4-dimethylbenzene’s bulky structure aids in templating microporous materials like SAPO-5 .
- Environmental Analysis : 1-Ethyl-2,4-dimethylbenzene is a marker in forensic analysis of weathered petroleum due to its stability .
Synthetic Accessibility :
- 1-Benzyl-2,4-dimethylbenzene is efficiently synthesized (87% yield) via Friedel-Crafts alkylation , whereas 1-Ethyl-2,4-dimethylbenzene is typically produced through alkylation or isomerization of xylene derivatives .
Research Findings and Data Interpretation
- Regioselectivity : The para-dominant isomer ratio (78:22) in 1-Benzyl-2,4-dimethylbenzene synthesis suggests steric and electronic directing effects of the methyl groups during benzylation .
- Comparative Reactivity : Fluorinated analogs (e.g., 1-Fluoro-2,4-dimethylbenzene) undergo electrophilic substitution more readily due to fluorine’s electron-withdrawing nature, whereas the benzyl group in 1-Benzyl-2,4-dimethylbenzene deactivates the ring .
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